Cas no 2138519-67-0 (1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine)

1-Methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a thiazole moiety, a methyl group, and a propyl chain. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both pyrazole and thiazole rings enhances its potential as a scaffold for bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined synthesis route and stability under standard conditions facilitate further derivatization. The compound's distinct substitution pattern offers selectivity in molecular interactions, underscoring its utility in targeted drug design and mechanistic studies.
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine structure
2138519-67-0 structure
Product name:1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
CAS No:2138519-67-0
MF:C10H14N4S
MW:222.309959888458
CID:5905573
PubChem ID:165492364

1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
    • EN300-1149410
    • 2138519-67-0
    • Inchi: 1S/C10H14N4S/c1-3-4-7-9(8-5-6-12-15-8)13-14(2)10(7)11/h5-6H,3-4,11H2,1-2H3
    • InChI Key: INWGFVVFRAQWPI-UHFFFAOYSA-N
    • SMILES: S1C(=CC=N1)C1C(=C(N)N(C)N=1)CCC

Computed Properties

  • Exact Mass: 222.09391764g/mol
  • Monoisotopic Mass: 222.09391764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85Ų
  • XLogP3: 2

1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1149410-5.0g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0
5g
$3396.0 2023-06-09
Enamine
EN300-1149410-0.5g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0 95%
0.5g
$1084.0 2023-10-25
Enamine
EN300-1149410-1.0g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0
1g
$1172.0 2023-06-09
Enamine
EN300-1149410-0.05g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0 95%
0.05g
$948.0 2023-10-25
Enamine
EN300-1149410-0.25g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0 95%
0.25g
$1038.0 2023-10-25
Enamine
EN300-1149410-2.5g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0 95%
2.5g
$2211.0 2023-10-25
Enamine
EN300-1149410-5g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0 95%
5g
$3273.0 2023-10-25
Enamine
EN300-1149410-10g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0 95%
10g
$4852.0 2023-10-25
Enamine
EN300-1149410-1g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0 95%
1g
$1129.0 2023-10-25
Enamine
EN300-1149410-0.1g
1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine
2138519-67-0 95%
0.1g
$993.0 2023-10-25

Additional information on 1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine

Introduction to 1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine (CAS No. 2138519-67-0)

1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine, identified by its CAS number 2138519-67-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole and thiazole classes, which are well-documented for their role in drug discovery and development. The presence of multiple functional groups, including amines and thiazole rings, makes it a promising candidate for further investigation in medicinal chemistry.

The structural framework of 1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine incorporates a pyrazole core substituted with a methyl group at the 1-position, a propyl group at the 4-position, and a 1,2-thiazole moiety at the 3-position. This specific arrangement of substituents contributes to its distinct chemical and pharmacological characteristics. The compound’s ability to interact with biological targets is influenced by these substituents, which can modulate its solubility, bioavailability, and binding affinity.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole-thiazole hybrids. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The thiazole ring in particular is known for its ability to enhance binding interactions with biological targets due to its sulfur-containing heteroatom. This feature makes 1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine a compelling subject for further research.

Recent studies have highlighted the importance of pyrazole derivatives in drug development. Pyrazoles are known for their versatility in medicinal chemistry, often serving as key scaffolds in the design of novel therapeutic agents. The incorporation of additional heterocycles, such as the thiazole ring, further expands the pharmacological spectrum of these compounds. The combination of these two heterocyclic systems in 1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine suggests potential synergistic effects that could be exploited for therapeutic benefit.

One of the most intriguing aspects of this compound is its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of an amine group at the 5-position of the pyrazole ring provides a site for further functionalization, allowing chemists to tailor its properties for specific applications. This flexibility makes 1-methyl-4-propyl-3-(1,2-thiazol-5-yl)-1H-pyrazol-5-amine a valuable building block in drug discovery pipelines.

The biological activity of 1-methyl-4-propyl-3-(1,2-thiazol-5-y l)-1H-pyrazol -5 -amine has been preliminarily investigated in several contexts. Initial studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory and infectious diseases. The thiazole moiety, in particular, has been shown to interact with biological targets such as bacterial enzymes and inflammatory mediators. These interactions could lead to novel therapeutic strategies against pathogens and inflammatory conditions.

The synthesis of 1-methyl -4-propyl -3-( 1 , 2 -thiaz ol -5 -y l ) - 1 H -py ra z ol -5-am ine involves multi-step organic reactions that highlight the synthetic versatility of pyrazole and thiazole derivatives. The process typically begins with the preparation of key intermediates such as substituted pyrazoles and thiazoles, followed by coupling reactions to form the final product. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and precision.

In conclusion, 1-methyl -4-prop yl -3-( 1 , 2 -thia z ol -5-y l ) - 1 H-p y ra z ol -5-am ine (CAS No . 21385 19 -67 -0) represents an exciting avenue for pharmaceutical research due to its unique structural features and potential biological activities . Its combination of pyrazole and thiazole moieties offers opportunities for designing novel therapeutic agents with broad applications . Further exploration into its pharmacological properties will likely uncover new treatments for various diseases . As research continues , this compound may play a significant role in advancing drug discovery efforts across multiple therapeutic domains .

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